Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with ethyl chloroformate and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of a hydrogen atom at the 4-position.
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a hydrogen atom at the 4-position.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the pyrimidine ring.
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-6(8(9,10)11)13-4-12-5/h3-4H,2H2,1H3 |
InChI Key |
CNQOYQYVLCTLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=N1)C(F)(F)F |
Origin of Product |
United States |
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